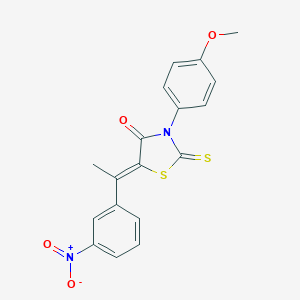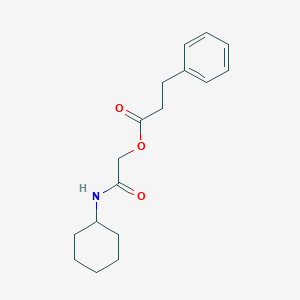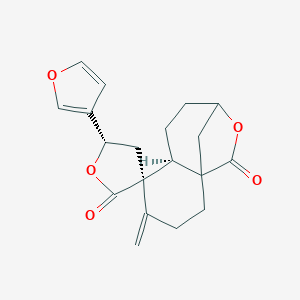![molecular formula C11H9N5O5S B241537 5-[(2-methoxy-5-nitrophenyl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B241537.png)
5-[(2-methoxy-5-nitrophenyl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-methoxy-5-nitrophenyl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MNPD and is a yellow crystalline powder.
Wirkmechanismus
The mechanism of action of MNPD is not fully understood. However, it is believed to exert its biological activity by interfering with various cellular processes such as DNA synthesis, protein synthesis, and cell signaling pathways. MNPD has been found to inhibit the activity of various enzymes such as DNA topoisomerase, which is involved in DNA replication, and cyclooxygenase, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects
MNPD has been found to exhibit various biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. MNPD has also been found to inhibit the growth of biofilms, which are responsible for various bacterial infections. Additionally, MNPD has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
MNPD has several advantages as a potential drug candidate. It exhibits a broad spectrum of biological activity, making it a potential candidate for the treatment of various diseases. Additionally, MNPD has been found to be relatively non-toxic, making it a safer alternative to other drugs. However, MNPD has several limitations for lab experiments. It has poor solubility in water, making it difficult to administer in vivo. Additionally, MNPD has poor stability in acidic and basic conditions, making it difficult to store.
Zukünftige Richtungen
MNPD has several potential future directions. One possible direction is to investigate its potential as a drug candidate for the treatment of various diseases such as cancer, bacterial infections, and inflammatory diseases. Additionally, future studies could investigate the mechanism of action of MNPD to better understand its biological activity. Another potential future direction is to develop more stable and soluble derivatives of MNPD to improve its efficacy as a drug candidate.
Conclusion
In conclusion, MNPD is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It exhibits various biological activities such as antimicrobial, antitumor, and anti-inflammatory properties. MNPD has several advantages as a potential drug candidate, but it also has limitations for lab experiments. Future studies could investigate its potential as a drug candidate and develop more stable and soluble derivatives of MNPD to improve its efficacy.
Synthesemethoden
The synthesis of MNPD involves the reaction of 2-methoxy-5-nitrobenzohydrazide with thiosemicarbazide in the presence of a catalytic amount of acetic acid. The reaction mixture is then refluxed in ethanol to produce MNPD. The purity of the product is confirmed using various analytical techniques such as thin-layer chromatography, melting point determination, and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
MNPD has been found to exhibit various biological activities such as antimicrobial, antitumor, and anti-inflammatory properties. These properties make it a potential candidate for drug development. MNPD has been extensively studied for its antimicrobial activity against various bacterial and fungal strains. It has been found to be effective against both gram-positive and gram-negative bacteria. MNPD has also been investigated for its antitumor activity against various cancer cell lines. It has been found to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, MNPD has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Eigenschaften
Molekularformel |
C11H9N5O5S |
|---|---|
Molekulargewicht |
323.29 g/mol |
IUPAC-Name |
5-[(2-methoxy-5-nitrophenyl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C11H9N5O5S/c1-21-7-3-2-5(16(19)20)4-6(7)14-15-8-9(17)12-11(22)13-10(8)18/h2-4,14H,1H3,(H2,12,13,17,18,22) |
InChI-Schlüssel |
DWFJBVGHORAEOQ-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NN=C2C(=O)NC(=S)NC2=O |
SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NN=C2C(=O)NC(=S)NC2=O |
Kanonische SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NN=C2C(=O)NC(=S)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8,10-dibromo-2,6-dioxo-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B241455.png)

![8,8-dimethyl-2-methylsulfanyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241459.png)
![N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide](/img/structure/B241462.png)





![[2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile](/img/structure/B241480.png)
![Benzyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate](/img/structure/B241482.png)
![1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine](/img/structure/B241489.png)
![{3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B241493.png)

